molecular formula C6H14Cl2N2O2 B8023137 (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride

Cat. No.: B8023137
M. Wt: 217.09 g/mol
InChI Key: FHQISJCBOKLZMP-ZJIMSODOSA-N
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Description

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride is a chiral pyrrolidine derivative characterized by a 3-amino-pyrrolidine ring linked to an acetic acid moiety, with two hydrochloride salts enhancing its solubility and stability. The compound’s stereochemistry (R-configuration) is critical for its biological interactions, particularly in receptor binding or enzymatic processes. The dihydrochloride salt form improves bioavailability, a common strategy in pharmaceutical formulations .

Properties

IUPAC Name

2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQISJCBOKLZMP-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

The synthesis begins with (R)-2,5-diaminopentanoic acid hydrochloride , which undergoes esterification using acetyl chloride in methanol. Key parameters include:

  • 1.5–2.5 equivalents of acetyl chloride added at 0–15°C to minimize side reactions.

  • Subsequent heating to 50–60°C ensures complete conversion to (R)-methyl 2,5-diaminopentanoate dihydrochloride .

  • Methanol serves as both solvent and nucleophile, with scales exceeding 1,000 grams of starting material.

Table 1: Esterification Conditions

ParameterOptimal Range
Acetyl chloride (equiv)1.5–2.5
Temperature (step i)5–10°C
Temperature (step ii)50–60°C
SolventMethanol

Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride

The esterified product is cyclized using sodium methoxide in methanol:

  • 2.6 equivalents of sodium methoxide are added at -10°C to 0°C to deprotonate the amine and initiate ring closure.

  • The reaction is quenched with methyl tert-butyl ether (MTBE) and methanol, yielding (R)-3-aminopiperidin-2-one hydrochloride after filtration.

  • This step achieves >95% purity at scales exceeding 5 kg .

Reduction of (R)-3-Aminopiperidin-2-one Hydrochloride

Lithium Aluminum Hydride (LiAlH4) Reduction

The lactam intermediate is reduced to (R)-3-aminopiperidine using LiAlH4 in tetrahydrofuran (THF):

  • 1.6 equivalents of LiAlH4 are optimal, added at 25–35°C to control exothermicity.

  • Heating to 58–60°C ensures complete reduction, avoiding over-reduction byproducts.

  • The crude product is filtered and directly converted to the dihydrochloride salt using concentrated HCl .

Table 2: Reduction Parameters

ParameterOptimal Range
LiAlH4 (equiv)1.6
Temperature (step i)25–35°C
Temperature (step ii)58–60°C
SolventTHF

Challenges in Scalability

  • Safety : LiAlH4’s pyrophoric nature necessitates controlled addition and inert atmospheres.

  • Purity : Filtration bypasses distillation, reducing decomposition risks and maintaining enantiomeric excess (>99% ee ).

Catalytic Hydrogenation and Resolution of Racemates

Hydrogenation of N-Acetyl-3-Aminopyridine

An alternative route involves hydrogenating N-acetyl-3-aminopyridine using palladium on carbon (Pd/C) :

  • Reaction conditions: 50–70°C , 10–50 bar H₂ , yielding rac-N-acetyl-3-aminopiperidine .

  • Acid hydrolysis removes the acetyl group, producing racemic 3-aminopiperidine .

Diastereomeric Salt Resolution

Racemates are resolved using dibenzoyl-(D)-tartaric acid :

  • Neutralization with the chiral acid in isopropyl alcohol/water enhances diastereomeric excess to >90% .

  • Recrystallization further purifies the (R)-enantiomer , which is then converted to the dihydrochloride salt via HCl gas .

Table 3: Resolution Conditions

ParameterOptimal Range
Chiral resolving agentDibenzoyl-(D)-tartaric acid
Solvent systemIsopropyl alcohol/water
HCl sourceConcentrated HCl gas

Industrial-Scale Process Design

Kilogram-Scale Synthesis

  • Esterification : Batches using 5 kg of (R)-2,5-diaminopentanoic acid hydrochloride achieve 85–90% yield .

  • Cyclization : Sodium methoxide usage scales linearly, with 14 kg required for 5 kg of ester.

  • Reduction : 4 kg of lactam intermediate requires 14 kg of LiAlH4 , producing 3.2 kg of (R)-3-aminopiperidine.

Environmental and Economic Considerations

  • Solvent Recovery : THF and methanol are distilled and reused, reducing waste.

  • Catalyst Costs : Pd/C is recycled, but LiAlH4 remains a cost driver due to stoichiometric use.

Purity Optimization and Analytical Controls

In-Process Monitoring

  • HPLC : Tracks lactam reduction completion (retention time shift from 8.2 min to 6.5 min ).

  • Chiral GC : Confirms >99% ee after diastereomeric resolution.

Impurity Profiling

  • Byproducts : Over-reduction to piperidine (<0.5%) and residual lactam (<1%) are controlled via temperature modulation.

  • Heavy Metals : Pd residues in hydrogenation routes are kept <10 ppm via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like iodine and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones and various substituted pyrrolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Synthetic Pathways

The synthesis of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride typically involves chiral synthesis techniques to ensure the enantiomeric purity of the compound. The process can be optimized for industrial applications, focusing on yield and purity.

Key Synthetic Routes:

  • Chiral Resolution : Methods involving D-tartaric acid for the selective precipitation of the (R)-enantiomer have been documented, ensuring high optical purity .
  • Reagents and Conditions : Common solvents include N-Methyl-2-pyrrolidon (NMP) and dimethyl sulfoxide (DMSO), with reaction temperatures ranging from 20°C to 160°C to facilitate various reaction steps .

Neurological Disorders

This compound has been investigated for its potential in treating neurological disorders, particularly as an anticonvulsant and analgesic agent. Studies have shown that derivatives of this compound exhibit significant efficacy in models of epilepsy .

Inflammatory Diseases

The compound has shown promise in the treatment of inflammatory bowel diseases (IBD). Research indicates that it may act as an inhibitor in the fractalkine-CX3CR1 pathway, which plays a crucial role in immune cell infiltration during inflammation . This mechanism suggests potential applications in autoimmune diseases such as rheumatoid arthritis and lupus nephritis.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of HIV replication. The compound's structural properties allow it to interfere with viral processes, making it a candidate for further research in antiviral therapies .

Epilepsy Treatment

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant anticonvulsant activity in animal models using maximal electroshock and pentylenetetrazole tests. The results indicated a dose-dependent response, providing a basis for further clinical trials .

Inflammatory Bowel Disease

Clinical observations have noted that patients treated with compounds targeting the fractalkine-CX3CR1 axis showed reduced symptoms of IBD. These findings support the hypothesis that this compound could be developed into a therapeutic agent for managing chronic inflammatory conditions .

Data Summary Table

Application AreaMechanism/ActionStudy Findings
Neurological DisordersAnticonvulsant activitySignificant efficacy in animal models
Inflammatory DiseasesInhibitor of fractalkine-CX3CR1 pathwayReduced symptoms in IBD patients
Antiviral ActivityInhibition of HIV replicationPotential candidate for antiviral therapy

Mechanism of Action

The mechanism of action of ®-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammatory mediators or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Pyrrolidin-3-amine Dihydrochloride

The enantiomers (R)- and (S)-Pyrrolidin-3-amine dihydrochloride (CAS 116183-81-4 and 116183-83-6, respectively) share identical molecular formulas but differ in stereochemistry. Both exhibit high structural similarity (1.00) to the target compound’s pyrrolidine core . However, the (R)-enantiomer of the target compound includes an acetic acid side chain, which introduces additional hydrogen-bonding capacity and steric effects. This modification likely enhances target specificity compared to the simpler amine derivatives. Studies suggest enantiomeric purity significantly impacts pharmacological activity, with the (R)-form often showing higher receptor affinity in chiral environments .

Functional Analog: Levocetirizine Dihydrochloride

Levocetirizine dihydrochloride (CAS 130018-87-0) is an antihistamine featuring a piperazine ring, a (4-chlorophenyl)phenylmethyl group, and an acetic acid side chain. Both compounds share:

  • Dihydrochloride salt formulation for improved solubility.
  • Acetic acid moiety contributing to molecular interactions.

Key differences include:

  • Core structure : Pyrrolidine (target compound) vs. piperazine (Levocetirizine).
  • Biological activity : Levocetirizine targets histamine H1 receptors, while the target compound’s activity is unspecified but likely distinct due to structural divergence.
    This comparison underscores the role of core heterocycles in determining therapeutic targets .

Comparative Data Table

Compound Name Core Structure Functional Groups Biological Activity Solubility Enhancer
(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride Pyrrolidine 3-Amino, acetic acid Undisclosed (potential CNS) Dihydrochloride
(S)-Pyrrolidin-3-amine dihydrochloride Pyrrolidine 3-Amino Undisclosed Dihydrochloride
Levocetirizine Dihydrochloride Piperazine Acetic acid, (4-chlorophenyl)phenyl Antihistamine (H1) Dihydrochloride
Naphthylethylene diamine dihydrochloride Benzene Amine, ethylene diamine Reagent (nitrite detection) Dihydrochloride

Key Research Findings

  • Stereochemical Impact : The (R)-configuration in the target compound may confer superior binding efficiency compared to its (S)-counterpart, as seen in enantiomer-specific drug activity .
  • Salt Formulation : Dihydrochloride salts, as in Levocetirizine and the target compound, are preferred in drug design for their solubility and stability benefits .
  • Structural Flexibility : The acetic acid group in both the target compound and Levocetirizine allows for versatile molecular interactions, though differing core structures direct distinct biological pathways .

Biological Activity

(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride, a compound derived from pyrrolidine, has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and central nervous system effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring substituted with an amino group and an acetic acid moiety. This configuration is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that various pyrrolidine derivatives exhibit significant antimicrobial properties. A study evaluating 248 natural or synthesized monomeric alkaloids found that certain pyrrolidine derivatives demonstrated notable antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Organisms
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli
Pyrrolidine Derivative C0.010Pseudomonas aeruginosa

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.

Case Study:
In a controlled study involving animal models of inflammation, administration of the compound led to a significant reduction in swelling and pain responses compared to control groups . This suggests that the compound may modulate inflammatory pathways effectively.

3. Central Nervous System Activity

Research into the central nervous system (CNS) effects of pyrrolidine derivatives indicates potential neuroprotective properties. The compound has been investigated for its ability to cross the blood-brain barrier, which is critical for CNS activity.

Findings:
A study demonstrated that this compound could enhance cognitive function in rodent models of Alzheimer’s disease by inhibiting specific enzymes involved in neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrolidine derivatives. Modifications to the amino and acetic acid groups can significantly influence their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl substitution on amino groupIncreased antimicrobial potency
Hydroxyl group additionEnhanced anti-inflammatory effect

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid dihydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step procedure involving protection/deprotection of the pyrrolidine ring and subsequent hydrochlorination. For example, analogous dihydrochloride salts (e.g., Levocetirizine) are synthesized using two-step protocols: (1) coupling of a benzophenone derivative with a chiral intermediate, and (2) acid hydrolysis followed by salt formation . Critical parameters include pH control during deprotection (to avoid racemization), stoichiometric ratios of HCl for salt formation, and purification via recrystallization or chromatography .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the stereochemistry and substitution pattern, while High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity (>99%). Mass spectrometry (MS) validates molecular weight (e.g., observed m/z ~236.7 for related compounds) . X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C, protected from light and humidity. Stability studies on similar hydrochlorides show degradation via hydrolysis or oxidation; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., pH, temperature) affect the stereochemical integrity of this compound during synthesis?

  • Methodological Answer : Racemization risks increase at elevated temperatures (>40°C) or under alkaline conditions. For example, Levocetirizine synthesis requires strict pH control (pH 4–6) during deprotection to retain the (R)-configuration . Use chiral derivatizing agents (e.g., Marfey’s reagent) with HPLC to monitor enantiomeric excess during process optimization .

Q. How can researchers resolve discrepancies in reported solubility values for this compound across different studies?

  • Methodological Answer : Solubility varies with solvent polarity and counterion interactions. For instance, related dihydrochlorides show ≥26 mg/mL solubility in water but poor solubility in ethanol . Standardize measurements using USP/Ph. Eur. buffered solutions (pH 1.2–6.8) and dynamic light scattering (DLS) to assess aggregation effects .

Q. What advanced spectroscopic techniques are recommended for identifying trace impurities in this compound?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. For example, process-related impurities in Levocetirizine include ethyl ester derivatives, identified via fragmentation patterns (m/z 461.81 → 280.2) . Solid-state NMR can characterize polymorphic forms affecting bioavailability .

Q. In pharmacological research, what in vitro assays are typically employed to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : Receptor-binding assays (e.g., H1 histamine receptor for antihistamines) using radiolabeled ligands (³H-mepyramine) quantify affinity (IC₅₀). Cell-based assays (e.g., IL-6 inhibition in human serum) measure anti-inflammatory activity . Surface plasmon resonance (SPR) screens interactions with target proteins .

Q. How does exposure to ambient humidity affect the degradation kinetics of this compound?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the pyrrolidine ring, forming 3-aminopyrrolidine and acetic acid derivatives. Quantify degradation via HPLC-UV and kinetic modeling (zero/first-order) to predict shelf life . Karl Fischer titration monitors water uptake in hygroscopic samples .

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